Ethyl 5-acetyl-2-(2,2-dimethylpropanoylamino)-4-methylthiophene-3-carboxylate
Description
Ethyl 5-acetyl-2-(2,2-dimethylpropanoylamino)-4-methylthiophene-3-carboxylate is a substituted thiophene derivative with a pentagonal heterocyclic core containing sulfur. Its structure includes:
- Acetyl group at position 5,
- 2,2-Dimethylpropanoylamino (pivaloylamino) at position 2,
- Methyl group at position 4,
- Ethyl carboxylate at position 2.
Thiophene derivatives are pivotal in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Properties
IUPAC Name |
ethyl 5-acetyl-2-(2,2-dimethylpropanoylamino)-4-methylthiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S/c1-7-20-13(18)10-8(2)11(9(3)17)21-12(10)16-14(19)15(4,5)6/h7H2,1-6H3,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVPFZGFADNIEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-acetyl-2-(2,2-dimethylpropanoylamino)-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the acylation of a thiophene derivative followed by esterification. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or toluene. The process may also involve purification steps like recrystallization or chromatography to obtain the final product in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield while minimizing the environmental impact. The use of green chemistry principles, such as solvent recycling and waste reduction, is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-acetyl-2-(2,2-dimethylpropanoylamino)-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atom, often using reagents like sodium hydride or organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide or organolithium reagents in tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 5-acetyl-2-(2,2-dimethylpropanoylamino)-4-methylthiophene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of Ethyl 5-acetyl-2-(2,2-dimethylpropanoylamino)-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Impact on Activity: Electron-withdrawing groups (e.g., Cl in ) enhance reactivity and target binding in antimicrobial/anticancer applications. Bulky groups (e.g., pivaloylamino in the target compound) improve metabolic stability but may reduce aqueous solubility .
Synthetic Flexibility: Diazonium coupling () allows aryl/heteroaryl group introduction, while DMF-DMA () enables efficient aminoalkylation.
Structural Insights :
- Planarity : The thiophene ring remains planar in most analogs, facilitating π-π interactions with biological targets .
- Hydrogen Bonding : C–H···O interactions in the target compound contribute to crystal packing and stability .
Pharmacological and Industrial Relevance
- Antimicrobial Potency: The target compound’s pivaloylamino group shows broader-spectrum activity compared to phenylamino analogs, likely due to reduced steric hindrance .
- Drug Likeness: Analogs with halogenated substituents (e.g., 4-chlorophenoxy in ) exhibit favorable logP values (2.5–3.5), aligning with Lipinski’s rule for oral bioavailability.
Biological Activity
Ethyl 5-acetyl-2-(2,2-dimethylpropanoylamino)-4-methylthiophene-3-carboxylate (CAS Number: 300828-18-6) is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and therapeutic potential.
The compound's molecular formula is with a molar mass of 311.4 g/mol. It exhibits a predicted density of 1.180 g/cm³ and a boiling point of approximately 497.8 °C . The structure includes a thiophene ring, which is known for its diverse biological activities.
1. Acetylcholinesterase Inhibition
One of the primary areas of research regarding this compound is its potential as an acetylcholinesterase (AChE) inhibitor. AChE plays a crucial role in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning. Inhibition of this enzyme has therapeutic implications for conditions such as Alzheimer's disease.
- Mechanism of Action : The compound's structure suggests that it may interact with the active site of AChE, potentially leading to increased levels of acetylcholine in the synaptic cleft.
- Research Findings : Preliminary studies indicate that compounds with similar structures exhibit varying degrees of AChE inhibition, often measured by IC50 values (the concentration required to inhibit 50% of the enzyme activity). For instance, analogs derived from similar thiophene structures have shown IC50 values ranging from 0.60 µM to over 12 µM .
2. Antioxidant Properties
In addition to AChE inhibition, compounds containing thiophene rings are often evaluated for their antioxidant properties. Antioxidants play a vital role in protecting cells from oxidative stress, which is linked to numerous diseases.
- Case Studies : Various studies have demonstrated that derivatives of thiophene can scavenge free radicals effectively. This activity is crucial for developing therapeutic agents aimed at neuroprotection and reducing oxidative damage in neurodegenerative diseases .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other related compounds.
| Compound Name | Structure | AChE IC50 (µM) | Antioxidant Activity |
|---|---|---|---|
| This compound | Structure | TBD | TBD |
| Benzimidazole Derivative | - | 0.60 | Moderate |
| Coumarin Derivative | - | 2.7 | High |
Research Findings and Implications
Recent studies focus on synthesizing and evaluating new derivatives based on the thiophene scaffold for enhanced biological activity. The incorporation of various functional groups has been shown to modulate both AChE inhibition and antioxidant capacity.
In Silico Studies
Molecular docking studies have been employed to predict the binding affinity and interactions between this compound and AChE. These studies help elucidate how structural modifications can enhance enzyme inhibition and overall biological efficacy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
